Biotin-4-Fluorescein Binding Kinetics: 84–88% Fluorescence Quenching vs. Slower Anti-Cooperative Binding of Longer-Spacer Fluorescein Biotin
Biotin-4-fluorescein exhibits non-cooperative, rapid binding to avidin and streptavidin, resulting in 84–88% quenching of ligand fluorescence [1]. In contrast, longer-spacer 'Fluorescein biotin' displays anti-cooperative binding, causing slower association and less efficient quenching [1]. This difference is attributed to the shorter ethylene diamine spacer in biotin-4-fluorescein, which minimizes steric hindrance and allows all four binding sites to be occupied without interference [1].
| Evidence Dimension | Binding Cooperativity and Fluorescence Quenching Efficiency |
|---|---|
| Target Compound Data | 84–88% fluorescence quenching upon avidin/streptavidin binding |
| Comparator Or Baseline | Longer-spacer 'Fluorescein biotin': Slower, anti-cooperative binding with lower quenching efficiency |
| Quantified Difference | Approximately 84–88% quenching for biotin-4-fluorescein vs. significantly lower quenching for longer-spacer fluorescein biotin |
| Conditions | Binding assay in phosphate buffer, pH 7.4, with avidin or streptavidin tetramers |
Why This Matters
Only the fast, non-cooperative binding of biotin-4-fluorescein enables accurate stoichiometric titration for quantifying biotin-binding sites; longer-spacer analogs produce unreliable breakpoints due to anti-cooperativity.
- [1] Kada, G., Falk, H., & Gruber, H. J. (1999). Accurate measurement of avidin and streptavidin in crude biofluids with a new, optimized biotin–fluorescein conjugate. Biochimica et Biophysica Acta (BBA) - General Subjects, 1427(1), 33–43. https://doi.org/10.1016/S0304-4165(98)00178-0 View Source
